

Application Note: Quantification of DINCH Metabolites in Human Urine by LC-MS/MS

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Compound of Interest

Compound Name: Bis(7-methyloctyl) Cyclohexane-1,2-dicarboxylate

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Introduction

1,2-Cyclohexane dicarboxylic acid diisononyl ester (DINCH) is a primary alternative to phthalate plasticizers in a wide range of consumer products, including food contact materials, toys, and medical devices.^{[1][2][3]} As human exposure to DINCH is widespread, robust and reliable methods for assessing internal exposure are crucial for risk assessment and regulatory purposes.^[4] Biomonitoring of DINCH exposure is typically achieved by measuring its specific metabolites in urine.^[1] Upon entering the body, DINCH is rapidly metabolized through hydrolysis and oxidation into several key metabolites that are excreted in urine, primarily as glucuronide conjugates.^{[1][5]} The primary oxidative metabolites, including mono(hydroxy-isonyl) cyclohexane-1,2-dicarboxylate (OH-MINCH), mono(oxo-isonyl) cyclohexane-1,2-dicarboxylate (oxo-MINCH), and mono(carboxy-isonyl) cyclohexane-1,2-dicarboxylate (cx-MINCH), are considered reliable biomarkers of DINCH exposure.^{[6][7]}

This application note provides a detailed protocol for the quantification of major DINCH metabolites in human urine samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS), a highly sensitive and specific analytical technique.^{[8][9][10]}

DINCH Metabolism and Excretion Pathway

DINCH undergoes a two-phase metabolic process. In Phase I, it is hydrolyzed to its monoester, mono-isobutyl cyclohexane-1,2-dicarboxylate (MINCH).^[7] MINCH is then further oxidized to form the key secondary metabolites: OH-MINCH, oxo-MINCH, and cx-MINCH.^{[6][7]} In Phase II, these metabolites are conjugated with glucuronic acid to increase their water solubility and facilitate their excretion in urine.^{[1][5]}



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Caption: Simplified metabolic pathway of DINCH in the human body.

Quantitative Data Summary

The following table summarizes the urinary concentrations of major DINCH metabolites from various human biomonitoring studies. These values can serve as a reference for typical exposure levels in different populations.

Metabolite	Population	Sample Size (n)	Median (µg/L)	95th Percentile (µg/L)	Reference
OH-MINCH	German Children & Adolescents (3-17 years)	2228	0.70	-	[11]
	Czech Mothers	315	-	[11]	
	Czech Newborns	315	-	[11]	
	German General Population	-	0.59 (in 2015)	-	[11]
oxo-MINCH	German Children & Adolescents (3-17 years)	2228	0.93 (GM)	-	[12]
	Czech Mothers	315	-	[11]	
	Czech Newborns	315	-	[11]	
cx-MINCH	German Children & Adolescents (3-17 years)	2228	1.14 (GM)	-	[12]
	Czech Mothers	315	-	[11]	
	Czech Newborns	315	-	[11]	

Sum of DINCH Metabolites (OH-MINCH + cx-MINCH)	German Children & Adolescents (3-17 years)	2228	3.47 (GM)	-	[12]
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LOQ: Limit of Quantification; GM: Geometric Mean

Experimental Protocol: Quantification of DINCH Metabolites in Urine by LC-MS/MS

This protocol outlines a common procedure for the analysis of DINCH metabolites, involving enzymatic hydrolysis, optional solid-phase extraction, and LC-MS/MS detection.

Materials and Reagents

- Standards: Analytical standards of OH-MINCH, oxo-MINCH, cx-MINCH, and their corresponding isotopically labeled internal standards (e.g., ¹³C-labeled).
- Enzyme: β -glucuronidase (from *Helix pomatia* or recombinant).[\[13\]](#)
- Solvents: Methanol, acetonitrile, water (LC-MS grade), formic acid.
- Buffer: Ammonium acetate or sodium acetate buffer.
- Solid-Phase Extraction (SPE) Cartridges (Optional): As needed for sample cleanup.
- Urine Samples: Collected and stored at -20°C or lower until analysis.[\[5\]](#)

Sample Preparation Workflow

Caption: General workflow for the preparation of urine samples.

Detailed Methodologies

a. Enzymatic Hydrolysis (Deconjugation)

The majority of DINCH metabolites in urine are present as glucuronide conjugates and require enzymatic hydrolysis to be measured as the total metabolite concentration.[13][14][15]

- Thaw urine samples to room temperature and vortex to ensure homogeneity.
- To 100 μ L of urine in a microcentrifuge tube, add the isotopically labeled internal standards.
- Add a suitable buffer (e.g., ammonium acetate) to adjust the pH for optimal enzyme activity.
- Add β -glucuronidase enzyme solution. The amount of enzyme and incubation time should be optimized, but a typical starting point is ≥ 30 units/ μ L of urine.[13]
- Incubate the samples at 37°C for 2 to 4 hours.[13][15]
- After incubation, stop the enzymatic reaction by adding a small volume of formic acid or by adding a larger volume of organic solvent like methanol.[4]

b. Sample Cleanup (Dilute-and-Shoot or Solid-Phase Extraction)

- "Dilute-and-Shoot" Method: For a simpler and faster approach, the hydrolyzed sample can be diluted with methanol (e.g., a 1:1 dilution), centrifuged to precipitate proteins, and the supernatant can be directly injected into the LC-MS/MS system.[11][16] This method is often sufficient for modern, sensitive LC-MS/MS instruments.
- Solid-Phase Extraction (SPE): For samples with high matrix interference or when lower detection limits are required, an SPE cleanup step can be employed.[14]
 - Condition the SPE cartridge according to the manufacturer's instructions.
 - Load the hydrolyzed urine sample onto the cartridge.
 - Wash the cartridge to remove interfering substances.
 - Elute the target metabolites with an appropriate organic solvent.
 - Evaporate the eluate to dryness and reconstitute in a suitable injection solvent.

c. LC-MS/MS Analysis

- Chromatographic Separation:
 - Column: A C18 reversed-phase column is commonly used for the separation of DINCH metabolites.[\[17\]](#)
 - Mobile Phase: A gradient of water and methanol or acetonitrile, both typically containing a small amount of formic acid (e.g., 0.1%) to improve peak shape and ionization efficiency. [\[18\]](#)
 - Flow Rate: A typical flow rate is around 0.4-0.5 mL/min.[\[17\]](#)[\[18\]](#)
 - Injection Volume: 5-10 µL.
- Mass Spectrometric Detection:
 - Ionization: Electrospray ionization (ESI) in negative ion mode is generally used for the detection of DINCH metabolites.[\[15\]](#)
 - Detection Mode: Multiple Reaction Monitoring (MRM) is employed for its high selectivity and sensitivity. This involves monitoring specific precursor-to-product ion transitions for each target analyte and its internal standard.
 - Quantification: A multi-level calibration curve is generated using the peak area ratios of the native standards to their corresponding internal standards. The concentrations in the unknown samples are then calculated from this calibration curve.

Quality Control

To ensure the accuracy and reliability of the results, the following quality control measures should be implemented:

- Calibration Standards: A set of calibration standards covering the expected concentration range should be analyzed with each batch of samples.
- Quality Control (QC) Samples: Low, medium, and high concentration QC samples should be included in each analytical run to monitor accuracy and precision.

- Reagent Blanks: A reagent blank (using deionized water instead of urine) should be prepared and analyzed to check for contamination.[1]
- Internal Standards: Isotopically labeled internal standards should be used to correct for matrix effects and variations in sample preparation and instrument response.

Conclusion

The described LC-MS/MS method provides a robust and sensitive approach for the quantification of DINCH metabolites in human urine. Accurate measurement of these biomarkers is essential for assessing human exposure to this widely used plasticizer and for understanding its potential health implications. The provided protocol and reference data will be valuable for researchers and professionals in the fields of environmental health, toxicology, and drug development.

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